molecular formula C13H23BrO6 B14591518 Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol CAS No. 61242-28-2

Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol

Cat. No.: B14591518
CAS No.: 61242-28-2
M. Wt: 355.22 g/mol
InChI Key: XVJKWBCTPTXMFR-UHFFFAOYSA-N
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Description

Acetic acid;9-bromobicyclo[331]nonane-1,5-diol is a compound that combines the properties of acetic acid and a brominated bicyclic nonane diol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;9-bromobicyclo[331]nonane-1,5-diol typically involves the bromination of bicyclo[331]nonane-1,5-diol followed by acetylation

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and acetylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters would be essential to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol can undergo various chemical reactions, including:

    Oxidation: The brominated diol can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrogenated compounds.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the diol moiety can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity and metabolic pathways, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    9-Borabicyclo[3.3.1]nonane (9-BBN): An organoborane compound used in hydroboration reactions.

    Bicyclo[3.3.1]nonane-1,5-diol: The non-brominated version of the compound, used in various organic synthesis applications.

Uniqueness

Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol is unique due to the presence of both bromine and acetic acid functionalities, which provide distinct reactivity and potential applications compared to similar compounds. The bromine atom enhances its reactivity in substitution reactions, while the acetic acid moiety allows for further functionalization and derivatization.

Properties

CAS No.

61242-28-2

Molecular Formula

C13H23BrO6

Molecular Weight

355.22 g/mol

IUPAC Name

acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol

InChI

InChI=1S/C9H15BrO2.2C2H4O2/c10-7-8(11)3-1-4-9(7,12)6-2-5-8;2*1-2(3)4/h7,11-12H,1-6H2;2*1H3,(H,3,4)

InChI Key

XVJKWBCTPTXMFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1CC2(CCCC(C1)(C2Br)O)O

Origin of Product

United States

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